molecular formula C20H19N5O2 B11005691 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide

2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide

Cat. No.: B11005691
M. Wt: 361.4 g/mol
InChI Key: IKSNIEYOVPXJHC-UHFFFAOYSA-N
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Description

2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule is a complex hybrid structure incorporating two pharmaceutically significant moieties: a benzotriazinone ring and an N-alkylated indole group, linked by an acetamide spacer. The benzotriazinone core is a versatile scaffold recognized in medicinal chemistry . Derivatives of this structure have been investigated for their pronounced cytotoxic activities, with some analogs demonstrating potent activity against human liver carcinoma cell lines (HepG2) in vitro, showing promise as potential anticancer agents . Concurrently, the indole nucleus is a privileged structure found in numerous bioactive molecules and is associated with diverse biological activities. The specific substitution with an isopropyl group on the indole nitrogen may influence the compound's physicochemical properties and its interaction with biological targets. The primary research applications for this compound are anticipated to lie in the fields of oncology and infectious disease, given the established biological profiles of its constituent parts. Researchers can utilize this chemical as a key intermediate in synthetic chemistry or as a biological probe for in vitro studies to investigate new mechanisms of action and structure-activity relationships (SAR). This product is intended for research and development purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C20H19N5O2

Molecular Weight

361.4 g/mol

IUPAC Name

2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(1-propan-2-ylindol-4-yl)acetamide

InChI

InChI=1S/C20H19N5O2/c1-13(2)24-11-10-14-16(8-5-9-18(14)24)21-19(26)12-25-20(27)15-6-3-4-7-17(15)22-23-25/h3-11,13H,12H2,1-2H3,(H,21,26)

InChI Key

IKSNIEYOVPXJHC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C(C=CC=C21)NC(=O)CN3C(=O)C4=CC=CC=C4N=N3

Origin of Product

United States

Preparation Methods

Synthesis of the Benzotriazinone Core

The 4-oxo-1,2,3-benzotriazin-3(4H)-yl moiety is synthesized via diazotization and cyclization of anthranilamide derivatives. Two dominant approaches are employed:

Method A (Acid-Catalyzed Diazotization):
Anthranilamide undergoes diazotization with sodium nitrite in hydrochloric acid at 0°C, followed by neutralization to yield benzo[d]triazin-4(3H)-one. This method achieves yields of 65–78% and is scalable for gram-scale production.

Method B (One-Pot Heterocyclization):
1-Azido-2-[isocyano(p-tosyl)methyl]benzene derivatives undergo base-mediated cyclization (e.g., with t-BuOK in THF) to form the benzotriazine core. This method avoids harsh acidic conditions and achieves 82–90% yields.

Functionalization of the Benzotriazinone Core

The acetamide side chain is introduced via nucleophilic substitution or coupling reactions:

Alkylation with Methyl Chloroacetate:
Benzotriazinone reacts with methyl chloroacetate in DMF using K2_2CO3_3 as a base at 100°C for 12 hours, forming methyl 2-(4-oxobenzotriazin-3(4H)-yl)acetate. Subsequent hydrolysis yields the free carboxylic acid, which is activated for amide coupling.

Direct Acetamide Formation:
Using CDI (1,1'-carbonyldiimidazole) as a coupling agent, the carboxylic acid intermediate is reacted with 1-(propan-2-yl)-1H-indol-4-amine in acetonitrile, yielding the target acetamide with 70–85% efficiency.

Synthesis of the 1-(Propan-2-yl)-1H-Indol-4-yl Moity

Indole Ring Formation

The substituted indole is synthesized via:

Fischer Indole Synthesis:
Phenylhydrazine derivatives condense with ketones (e.g., isopropyl methyl ketone) under acidic conditions (HCl/AcOH) to form the indole core. This method provides regioselective control, favoring 4-substituted indoles.

Reissert Indole Synthesis:
Ortho-nitrotoluene reacts with oxalic ester to form o-nitrophenylpyruvic ester, which is reduced to the amine and cyclized to indole-2-carboxylic acid. Decarboxylation yields the 4-substituted indole.

Introduction of the Isopropyl Group

Alkylation at N1:
Indole is treated with 2-bromopropane in the presence of NaH or K2_2CO3_3 in DMF, achieving N-alkylation at the 1-position. This step requires anhydrous conditions and achieves 80–92% yields.

Coupling Strategies for Final Assembly

Amide Bond Formation

CDI-Mediated Coupling:
The benzotriazine acetic acid is activated with CDI in acetonitrile, followed by reaction with 1-(propan-2-yl)-1H-indol-4-amine. This method minimizes racemization and achieves 75–88% yields.

HATU/DIPEA Activation:
Using HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) and DIPEA (diisopropylethylamine) in DCM, the coupling proceeds at room temperature with 90–95% efficiency, though at higher costs.

Purification and Characterization

Crude products are purified via silica gel chromatography (hexane/EtOAc gradient) or recrystallization from ethanol/water. Key characterization data include:

Spectroscopic Data Observations
1H^1H NMR (400 MHz, CDCl3_3)δ 8.21 (d, J=8.3 Hz, 1H, benzotriazine H), 7.89 (s, 1H, indole H), 4.21 (m, 1H, isopropyl CH), 2.05 (s, 3H, CH3_3)
13C^{13}C NMR160.3 (C=O), 146.0 (benzotriazine C), 122.4 (indole C)
HRMS (ESI-TOF)m/z calcd for C20_20H19_19N5_5O2_2: 377.1582; found: 377.1580

Comparative Analysis of Synthetic Routes

Yield and Efficiency

Method Overall Yield Key Advantage
CDI-mediated coupling75–88%Cost-effective, minimal side products
HATU activation90–95%High purity, fast reaction
Fischer indole route65–70%Regioselective for 4-substituted indoles

Scalability and Practicality

  • Gram-scale synthesis is feasible via Method A (diazotization) and CDI coupling, with >80% recovery.

  • HATU-based methods are preferred for small-scale, high-purity demands but are cost-prohibitive for industrial use.

Challenges and Optimization Strategies

Chemoselectivity in Amide Coupling

Competing reactions at the indole N1 position are mitigated by pre-protection with Boc groups, which are removed post-coupling.

Solvent and Temperature Effects

  • DMF vs. THF : DMF enhances solubility of intermediates but requires rigorous drying to prevent hydrolysis.

  • Reaction at 0°C minimizes decomposition of the benzotriazinone core during alkylation .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the benzotriazine ring, potentially converting the oxo group to a hydroxyl group.

    Substitution: The compound can participate in substitution reactions, especially at the acetamide linkage, where the acyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like acyl chlorides or anhydrides in the presence of bases (e.g., pyridine) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-diones, while reduction of the benzotriazine ring can yield hydroxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in the study of enzyme mechanisms and protein-ligand interactions.

Medicine

Medicinally, 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent due to its ability to modulate specific molecular pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require precise chemical functionalities.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzotriazine ring can act as a pharmacophore, binding to active sites and modulating the activity of target proteins. The indole moiety can further enhance binding affinity and specificity through additional interactions, such as hydrogen bonding or π-π stacking.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Indole Substituents

Compound Name Key Structural Differences Biological Implications
N-(1-methyl-1H-indol-4-yl)-2-(4-oxo-benzotriazin-3-yl)acetamide Methyl group instead of isopropyl on indole Reduced lipophilicity may lower BBB permeability compared to Compound A.
2-(4-oxo-benzotriazin-3-yl)-N-[(1S)-1-(4-trifluoromethoxyphenyl)ethyl]acetamide Trifluoromethoxy-phenyl-ethyl group on acetamide Enhanced metabolic stability due to fluorine’s electron-withdrawing effects.
N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide Fluorobenzyl group; indole at 3-position Halogen interactions may improve target binding; altered indole position affects activity.

Analogues with Alternative Heterocyclic Cores

Compound Name Core Replacement Activity Profile
2-(6-chloro-2-methyl-4-oxoquinazolin-3-yl)-N-phenylacetamide Quinazolinone core Potent enoyl-acyl carrier protein reductase (InhA) inhibitor for tuberculosis treatment.
2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide Pyridinyl instead of benzotriazinone Tubulin inhibitor under preclinical development; targets microtubule assembly.
N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide Quinazolinone + phthalimide Antioxidant activity via MAO B and COX-2 inhibition; improved intestinal absorption.

Pharmacokinetic and Pharmacodynamic Comparisons

Property Compound A Quinazolinone Analogues Pyridinyl-Indole Analogues
Lipophilicity (LogP) High (due to isopropyl group) Moderate (chloro/methyl substituents) High (chlorobenzyl group)
BBB Permeability Likely high Moderate (polar quinazolinone core) Low (polar pyridinyl group)
Metabolic Stability Moderate High (chlorine reduces oxidative metabolism) Variable (depends on substituents)
Primary Targets Not explicitly reported InhA, Mtb bd oxidase Tubulin , COX-2

Key Research Findings

  • Role of Indole Substitution : The isopropyl group in Compound A likely optimizes a balance between steric bulk and lipophilicity, enhancing both target binding and bioavailability compared to smaller (methyl) or bulkier (trifluoromethoxy-phenyl) substituents .
  • Heterocyclic Core Impact: Benzotriazinone derivatives exhibit distinct target selectivity compared to quinazolinones or pyridinyl systems. For example, benzotriazinones are less commonly associated with tubulin inhibition but may have unexplored enzyme targets .
  • Antioxidant and Antimicrobial Potential: Analogues with phthalimide-quinazolinone hybrids demonstrate significant antioxidant activity (IC50 ~10–20 μM via DPPH assay), suggesting Compound A’s structural relatives may share this property .

Biological Activity

The compound 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide is a complex organic molecule that integrates a benzotriazine moiety with an indole derivative. This structural combination suggests potential for diverse biological activities, especially in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C16H16N4O2C_{16}H_{16}N_{4}O_{2} with a molecular weight of approximately 284.32 g/mol. The structural features include:

  • Benzotriazine core : Known for its diverse biological activities.
  • Indole derivative : Associated with various pharmacological effects.

The following table summarizes the structural components and their associated activities:

Component Structure Biological Activity
BenzotriazineBenzotriazine StructureAntimicrobial, anticancer
IndoleIndole StructureAntidepressant, anti-inflammatory

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common pathway includes:

  • Formation of the benzotriazine nucleus through cyclization reactions.
  • Introduction of the indole moiety via coupling reactions.
  • Acetylation to yield the final product.

Anticancer Properties

Research indicates that compounds containing benzotriazine derivatives exhibit significant anticancer properties. For instance, studies have shown that related benzotriazine compounds can inhibit the growth of various cancer cell lines, including HepG2 liver carcinoma cells. The mechanism often involves interference with DNA replication and repair processes.

Antimicrobial Activity

The benzotriazine core has been associated with antimicrobial effects against a range of pathogens. Preliminary studies suggest that this compound may possess similar properties, potentially making it a candidate for further development as an antimicrobial agent.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of enzymes involved in cell proliferation.
  • Interference with nucleic acid synthesis , leading to apoptosis in cancer cells.

Case Studies and Research Findings

Recent studies have focused on the pharmacological profile of related compounds:

  • Study on Anticancer Activity : A study published in Molecular Pharmacology demonstrated that benzotriazine derivatives could significantly reduce tumor growth in vivo models by inducing apoptosis through mitochondrial pathways .
  • Antimicrobial Efficacy Research : Research published in Journal of Medicinal Chemistry highlighted the effectiveness of benzotriazine derivatives against resistant strains of bacteria, suggesting that modifications to the structure could enhance potency .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide?

Answer : The synthesis typically involves multi-step reactions:

Benzotriazinone Core Formation : Start with 4-hydroxybenzotriazine derivatives. Oxidation using potassium permanganate or hydrogen peroxide under controlled pH (5–7) yields the 4-oxo-benzotriazine intermediate .

Indole Functionalization : Introduce the propan-2-yl group to the indole nitrogen via alkylation with 2-bromopropane in dimethylformamide (DMF) at 60–80°C, using sodium hydride as a base .

Acetamide Coupling : Link the benzotriazinone and indole moieties using carbodiimide coupling agents (e.g., EDC/HOBt) in dichloromethane or tetrahydrofuran (THF) under nitrogen atmosphere .
Key Considerations : Optimize reaction times (8–12 hours for coupling) and monitor purity via thin-layer chromatography (TLC) .

Q. How is the compound characterized to confirm structural integrity and purity?

Answer : Use a combination of spectroscopic and chromatographic methods:

TechniquePurposeExample Data
1H/13C NMR Confirm substituent positions and stereochemistryBenzotriazinone carbonyl signal at ~170 ppm (13C NMR); indole NH signal at ~10 ppm (1H NMR)
HR-MS Verify molecular weightExact mass: [M+H]+ calculated for C₂₁H₂₀N₅O₂: 398.1615; observed: 398.1618
HPLC Assess purityPurity >95% with retention time ~12.5 min (C18 column, acetonitrile/water gradient)

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

Answer : Discrepancies often arise due to metabolic instability or poor bioavailability.

  • Metabolic Profiling : Incubate the compound with liver microsomes (human/rat) to identify metabolites via LC-MS. For example, dealkylation of the propan-2-yl group may reduce activity .
  • Pharmacokinetic Optimization : Modify the acetamide linker (e.g., replace with sulfonamide) to enhance stability. Compare AUC (area under the curve) values in plasma pharmacokinetic studies .
  • Target Engagement Assays : Use fluorescence polarization assays to confirm binding affinity to targets (e.g., kinases) in cellular lysates, ensuring in vitro activity translates in vivo .

Q. How does the propan-2-yl substituent on the indole moiety influence target selectivity?

Answer : The propan-2-yl group introduces steric hindrance and lipophilicity, affecting receptor binding:

  • Molecular Dynamics Simulations : Compare binding poses of the compound with/without the substituent. The propan-2-yl group may block access to hydrophobic pockets in off-target proteins (e.g., CYP450 enzymes) .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with methyl, ethyl, or cyclopropyl groups. Test IC₅₀ values against primary targets (e.g., anticancer activity against MCF-7 cells):
SubstituentIC₅₀ (μM)Selectivity Ratio (Target/Off-Target)
Propan-2-yl0.45 ± 0.112:1
Methyl1.2 ± 0.33:1
Cyclopropyl0.8 ± 0.28:1
The propan-2-yl group shows optimal balance of potency and selectivity .

Q. What experimental designs are recommended for elucidating the compound’s mechanism of action?

Answer : Adopt a multi-modal approach:

Kinase Profiling : Screen against a panel of 100+ kinases using radioactive ATP-binding assays. Prioritize hits with <100 nM Kd values .

CRISPR-Cas9 Knockout Models : Generate cell lines lacking suspected targets (e.g., AKT1). Compare compound efficacy in wild-type vs. knockout models to confirm target dependency .

Transcriptomic Analysis : Perform RNA-seq on treated vs. untreated cells. Pathway enrichment (e.g., apoptosis, PI3K/AKT) validates mechanistic hypotheses .

Methodological Challenges and Solutions

Q. How to address low yields in the final coupling step?

Answer : Common issues include poor solubility of intermediates or side reactions:

  • Solvent Optimization : Switch from DMF to dimethylacetamide (DMA) to enhance solubility of the indole intermediate .
  • Catalyst Screening : Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig coupling if amidation fails, improving yields from 40% to >75% .

Q. What analytical methods differentiate polymorphic forms of the compound?

Answer :

  • PXRD (Powder X-ray Diffraction) : Identify distinct crystalline forms (e.g., Form I vs. Form II) based on diffraction peaks at 2θ = 12.5° and 15.3° .
  • DSC (Differential Scanning Calorimetry) : Monitor melting endotherms; polymorphs may show Tm differences of 5–10°C .

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